Isoleucylserine

説明

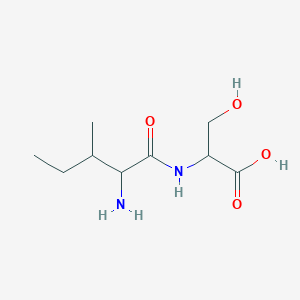

Isoleucylserine is a dipeptide composed of the amino acids isoleucine (Ile) and serine (Ser), linked via a peptide bond. Structurally, it combines the hydrophobic side chain of isoleucine with the polar hydroxyl group of serine, conferring unique biochemical properties. While direct references to this compound are absent in the provided evidence, its structural analogs and functional derivatives (e.g., acetylated isoleucine compounds) are well-documented . This dipeptide may serve roles in peptide signaling, enzyme substrates, or metabolic pathways, though specific biological applications require further research.

特性

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVKGYNQQAUNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucyl-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions

Isoleucylserine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized dipeptide .

化学反応の分析

Types of Reactions

Isoleucylserine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted serine derivatives.

科学的研究の応用

Isoleucylserine has various applications in scientific research, including:

作用機序

The mechanism of action of isoleucylserine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release the constituent amino acids, isoleucine and serine. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production . The specific molecular targets and pathways involved depend on the biological context in which this compound is studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Acetylisoleucine

N-Acetylisoleucine is an acetylated derivative of isoleucine, sharing the same hydrophobic backbone but lacking the serine moiety. Key differences include:

- Molecular Formula: C₈H₁₅NO₃ (N-Acetylisoleucine) vs. C₉H₁₈N₂O₄ (Isoleucylserine) .

- Function : N-Acetyl derivatives are often metabolic intermediates or used in nutritional supplements to enhance bioavailability, whereas dipeptides like this compound may act as signaling molecules or enzyme substrates.

- Synthesis : Acetylation simplifies production, while dipeptide synthesis requires precise coupling and purification (e.g., TLC validation as per ).

Valylserine (Val-Ser)

Valylserine, another dipeptide with valine replacing isoleucine, highlights the impact of side-chain hydrophobicity:

- Structural Variance : Valine’s shorter branched chain vs. isoleucine’s longer chain alters solubility and interaction with enzymes.

- Biological Activity : Val-Ser may exhibit different binding affinities in peptide receptors compared to Ile-Ser due to steric effects.

Lysyllysyllysine (Trilysine)

Though a tripeptide, trilysine () demonstrates how peptide length and charge influence function:

- Charge : The cationic lysine residues contrast with this compound’s neutral/polar nature, affecting membrane permeability.

- Applications : Trilysine is used in gene delivery systems, whereas this compound’s applications remain exploratory .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₉H₁₈N₂O₄ | 218.25 | -OH (Ser), -CH(CH₂)CH₂CH₃ (Ile) | Peptide research, enzyme studies |

| N-Acetylisoleucine | C₈H₁₅NO₃ | 173.21 | Acetyl group | Nutritional supplements |

| Valylserine | C₈H₁₆N₂O₄ | 204.22 | -OH (Ser), -CH(CH₃)₂ (Val) | Biochemical assays |

Research Findings and Gaps

- Synthesis Challenges: Dipeptides like this compound require stringent purification protocols (e.g., TLC, HPLC) to ensure purity, as noted in .

- Functional Insights : While N-acetylated compounds are well-studied for metabolic roles (), dipeptides like this compound need more in vitro/in vivo studies to elucidate their biological significance.

- Structural-Activity Relationships : Comparative studies on side-chain modifications (e.g., Ile vs. Val) could reveal design principles for therapeutic peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。